Product packaging for 3,4-Di-O-galloylquinic acid(Cat. No.:CAS No. 86687-37-8)

3,4-Di-O-galloylquinic acid

Cat. No.: B2755277
CAS No.: 86687-37-8
M. Wt: 496.377
InChI Key: SKUCQDOSGKINGP-YQMRLJPGSA-N
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Description

Contextualization within Natural Products Chemistry Research

3,4-Di-O-galloylquinic acid is a significant compound within the field of natural products chemistry, belonging to the larger class of polyphenols and more specifically, to the group of hydrolyzable tannins known as gallotannins. These molecules are characterized by a central core of a polyol, in this case, quinic acid, which is esterified with one or more galloyl groups. ontosight.ai In the case of this compound, two galloyl moieties are attached to the quinic acid backbone at the 3 and 4 positions. ontosight.ai

This compound is a subject of interest in biochemistry and pharmacology due to its potential biological activities, which are often associated with its polyphenolic nature. ontosight.ai Research into galloylquinic acid derivatives has revealed a range of pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and antiviral activities. ontosight.airesearchgate.netembrapa.br As a naturally occurring phytochemical, this compound is part of a diverse family of related compounds, such as 3,5-di-O-galloylquinic acid, 4,5-di-O-galloylquinic acid, and 3,4,5-tri-O-galloylquinic acid, which have also been isolated from various plant sources. researchgate.net The study of these compounds contributes to the understanding of the chemical diversity and therapeutic potential of plant-derived substances.

Historical Perspective on the Discovery and Initial Academic Investigations of this compound

The academic investigation of this compound is intertwined with the broader exploration of tannins and polyphenols from plant sources. Initial studies often focused on the isolation and structural elucidation of these complex molecules from various plant species known for their traditional medicinal uses. For instance, research on the leaves of Guiera senegalensis, a plant used in West African traditional medicine, led to the isolation of several gallotannins based on a quinic acid core, including this compound. tandfonline.comresearchgate.net

Similarly, phytochemical investigations of Copaifera langsdorffii leaves have identified this compound among other galloylquinic acid derivatives. researchgate.net The process of identifying this compound has been greatly aided by the development of advanced analytical techniques, particularly High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. embrapa.brnih.gov These methods have been crucial in separating and characterizing the various isomers of di-O-galloylquinic acid, which often coexist in plant extracts. Early research laid the groundwork for more recent studies that delve into the biological activities and potential applications of these compounds.

Significance of this compound in Phytochemistry and Plant Metabolomics Research

In the realms of phytochemistry and plant metabolomics, this compound serves as an important chemical marker and a subject of study for understanding plant metabolism and chemodiversity. Untargeted metabolomics approaches using techniques like UHPLC-HRMS/MS have been employed to create chemical fingerprints of plant extracts, where this compound can be one of many identified specialized metabolites. nih.gov

Such studies are valuable for species identification, systematic studies, and the quality control of plant-based bioproducts. nih.gov For example, the presence and relative abundance of this compound and other related compounds can help distinguish between different species of the same genus, different plant organs, or even plants from different geographical locations. nih.govmdpi.com Research on the medicinal shrub Myrothamnus flabellifolia has shown that the abundance of compounds like 3,4/3,5-Di-O-galloylquinic acid can vary significantly between populations from different regions, which has implications for the standardization of herbal products. mdpi.com Furthermore, the identification of this compound in plants used in traditional medicine, such as Byrsonima fagifolia, helps to correlate the traditional uses with the plant's chemical composition and potential biological activities. embrapa.brnih.gov

Detailed Research Findings

The isolation and characterization of this compound have been reported in several phytochemical studies. The following table summarizes some of the plant sources from which this compound has been identified.

Plant SpeciesFamilyPart of Plant StudiedReference
Byrsonima fagifoliaMalpighiaceaeLeaves embrapa.brnih.gov
Copaifera langsdorffiiFabaceaeLeaves researchgate.net
Guiera senegalensisCombretaceaeGalls, Leaves researchgate.net
Myrothamnus flabellifoliaMyrothamnaceaeNot specified mdpi.com
Quercus salicinaFagaceaeNot specified nih.gov
Mycoacia fuscoatraMeruliaceaeNot specified nih.gov

Chemical Compound Information

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H20O14 B2755277 3,4-Di-O-galloylquinic acid CAS No. 86687-37-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,3R,4R,5R)-1,3-dihydroxy-4,5-bis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O14/c22-9-1-7(2-10(23)15(9)27)18(29)34-14-6-21(33,20(31)32)5-13(26)17(14)35-19(30)8-3-11(24)16(28)12(25)4-8/h1-4,13-14,17,22-28,33H,5-6H2,(H,31,32)/t13-,14-,17-,21+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKUCQDOSGKINGP-YQMRLJPGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(CC1(C(=O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301007026
Record name 1,3-Dihydroxy-4,5-bis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301007026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86687-37-8
Record name 3,4-Di-O-galloylquinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086687378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dihydroxy-4,5-bis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301007026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Distribution of 3,4 Di O Galloylquinic Acid

Identification in Specific Plant Genera and Species

Research has led to the isolation and identification of 3,4-Di-O-galloylquinic acid from various plants, spanning multiple genera and families.

The compound is found exclusively within the phylum Angiosperms, or flowering plants. plantaedb.com Its biosynthesis is a feature of these more evolutionarily advanced plants. Examples of angiosperm species where this compound has been documented include:

Byrsonima fagifolia : A species within the Malpighiaceae family, where this compound is a major constituent of the leaves. embrapa.br

Castanopsis fissa : The leaves of this tree in the Fagaceae family contain various galloyl quinic acids, including the 3,4-di-O-galloyl isomer. nii.ac.jp

Copaifera langsdorffii : This species, belonging to the Fabaceae family, has been found to contain four different galloylquinic acids in its leaves, one of which is this compound. researchgate.net

Euphorbia hirta : From the leaves of this plant in the Euphorbiaceae family, six compounds were isolated, including this compound. bmrat.org

Geranium sylvaticum : This species from the Geraniaceae family has been shown to contain 3,4-digalloyl quinic acid. utupub.fi

Guiera senegalensis : Various parts of this plant from the Combretaceae family have been found to contain nine different galloylquinic acids, including the 3,4-di-O-galloyl isomer. researchgate.net

Quercus salicina : This oak species, a member of the Fagaceae family, is reported to contain this compound. nih.govplantaedb.com

The presence of this compound is not random but is often characteristic of specific plant families. This pattern is valuable for chemotaxonomic studies, which use chemical constituents to understand the relationships between plant groups.

Plant FamilyGenus/SpeciesReference(s)
Anacardiaceae Pistacia lentiscus (Mastic Tree) - contains related isomers like 3,5-di-O-galloylquinic acid. ftb.com.hrsrce.hr
Combretaceae Guiera senegalensis researchgate.netbioline.org.br
Euphorbiaceae Euphorbia hirta bmrat.org
Fabaceae Copaifera langsdorffii researchgate.net
Fagaceae Quercus salicina, Castanopsis fissa nii.ac.jpnih.govplantaedb.com
Geraniaceae Geranium sylvaticum utupub.fi
Malpighiaceae Byrsonima fagifolia embrapa.brekb.eg
Myrothamnaceae Myrothamnus flabellifolia - contains di-O-galloylquinic acid, though 3,4,5-tri-O-galloylquinic acid is predominant. mdpi.com
Theaceae Camellia sinensis (Tea Plant) - contains galloylquinic acid (isomer unspecified). plos.org

This table is interactive. You can sort and filter the data.

Accumulation Patterns in Plant Tissues and Organs

The concentration of this compound is not uniform throughout the plant. It accumulates in different tissues and organs to varying degrees, and its levels can change as the plant develops.

Studies have shown that the distribution of galloylquinic acids, including the 3,4-di-O-galloyl isomer, varies significantly between different plant parts.

In Guiera senegalensis , quantitative and qualitative differences in the composition of tannins, including this compound, were observed between the leaves, galls, stems, and roots. researchgate.net

Research on Euphorbia hirta and Byrsonima fagifolia led to the isolation of this compound specifically from the leaves. embrapa.brbmrat.org

In the Mastic Tree (Pistacia lentiscus), a study of related compounds showed that the total phenolic content, largely composed of galloylquinic acid derivatives, was significantly higher in the leaves compared to the stems, fruits, and roots. ftb.com.hrsrce.hr

A study of the tea plant (Camellia sinensis) found that the content of galloylquinic acid was highest in the young, developing parts of the plant. plos.org

Plant SpeciesTissue with Highest AccumulationOther Tissues Containing the CompoundReference(s)
Guiera senegalensisVaries (qualitative & quantitative differences)Leaves, Galls, Stems, Roots researchgate.net
Euphorbia hirtaLeavesNot specified bmrat.org
Byrsonima fagifoliaLeavesNot specified embrapa.br
Pistacia lentiscus (related isomers)LeavesStems, Fruits, Roots srce.hr
Camellia sinensis (isomer unspecified)BudYoung Leaves, Stems plos.org

This table is interactive. You can sort and filter the data.

The concentration of this compound can be dynamic, changing with the plant's life cycle and developmental stage.

In the tea plant (Camellia sinensis), the content of galloylquinic acid was found to decrease significantly as the leaves matured. The concentration in the fourth leaf was only about 11.69% of that found in the bud. plos.org

A study on Pistacia lentiscus demonstrated that the levels of various phenolic compounds, including derivatives of galloylquinic acid, varied significantly across different phenological stages such as early flowering, early fruiting, and late fruiting. ftb.com.hrsrce.hr This suggests that the plant allocates resources for producing these compounds differently depending on its developmental needs.

Ecological and Chemo-taxonomic Relevance of this compound

The presence of this compound in plants is not incidental; it serves specific ecological functions and provides valuable information for plant classification.

Ecological Relevance : As a polyphenol, this compound contributes to a plant's defense system. ontosight.ai These compounds are known for their antioxidant properties, which help protect the plant against oxidative stress from various environmental factors like UV radiation and pathogen attack. ontosight.ai Furthermore, their antimicrobial properties can deter infections. ontosight.ai In the unique case of the resurrection plant Myrothamnus flabellifolius, the closely related 3,4,5-tri-O-galloylquinic acid plays a critical role in protecting cellular membranes from damage during extreme dehydration, a function that highlights the protective capacity of this class of compounds. researchgate.netnih.gov

Chemo-taxonomic Relevance : The distribution of galloylquinic acids is often specific to certain plant lineages, making them useful chemical markers for taxonomy. For instance, the rich and diverse profile of galloylquinic acids in Guiera senegalensis is a characteristic feature of the Combretaceae family. researchgate.net Similarly, their prevalence in Byrsonima fagifolia is characteristic of the Malpighiaceae family. embrapa.br The specific types and concentrations of these compounds can help distinguish between closely related species. For example, a study on Castanopsis fissa noted that its accumulation of certain galloyl quinic acids differentiates it from other species within the same genus. nii.ac.jp

Biosynthesis and Metabolic Pathways Involving 3,4 Di O Galloylquinic Acid

Precursor Compounds and Initial Enzymatic Steps in Quinic Acid Pathway

The biosynthesis of 3,4-di-O-galloylquinic acid relies on precursors from two major pathways: the shikimate pathway for the quinic acid core and gallic acid. The shikimate pathway is a central route in plants and microorganisms for the production of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and numerous other aromatic compounds. oup.comfrontiersin.org

The pathway commences with the condensation of phosphoenolpyruvate (PEP), from glycolysis, and erythrose 4-phosphate (E4P), from the pentose phosphate pathway. oup.com This reaction is catalyzed by 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase to yield DAHP. Subsequently, a series of enzymatic reactions convert DAHP into 3-dehydroquinic acid (DHQ). oup.com

Quinic acid is then formed from 3-dehydroquinic acid through the action of quinate dehydrogenase (also known as quinic acid dehydrogenase), an enzyme that reduces the keto group to a hydroxyl group. researchgate.netgoogle.com

The galloyl moieties are derived from gallic acid, which is also a product of the shikimate pathway. Gallic acid is synthesized from the intermediate 3-dehydroshikimic acid. nih.govresearchgate.net This reaction is catalyzed by shikimate dehydrogenase (SDH), which possesses a dual function in some plants, acting as a bifunctional dehydroquinate dehydratase/shikimate dehydrogenase (DQD/SDH). nih.gov

Table 1: Key Enzymes in the Biosynthesis of Quinic Acid and Gallic Acid Precursors

Enzyme Abbreviation Reaction Catalyzed
3-deoxy-D-arabino-heptulosonate-7-phosphate synthase DAHP synthase Phosphoenolpyruvate + Erythrose 4-phosphate → DAHP
3-dehydroquinate synthase DHQ synthase DAHP → 3-dehydroquinic acid
Quinate dehydrogenase QAD/QDH 3-dehydroquinic acid ⇌ Quinic acid

Regulation of this compound Biosynthesis

The production of this compound, like other secondary metabolites, is tightly regulated within the plant. This regulation occurs at multiple levels, including transcriptional and post-transcriptional control, and is often influenced by environmental factors.

The biosynthesis of tannins is known to be regulated at the transcriptional level, primarily through the action of transcription factors that control the expression of the genes encoding the necessary biosynthetic enzymes. frontiersin.orgresearchgate.net The expression of genes in the shikimate and phenylpropanoid pathways, which provide the precursors for galloylquinic acids, is often coordinated. frontiersin.org

MYB transcription factors are key regulators of the phenylpropanoid pathway and have been shown to influence the production of various phenolic compounds, including tannins. frontiersin.org It is likely that specific MYB proteins, possibly in complex with other transcription factors, regulate the expression of the genes for DAHP synthase, shikimate dehydrogenase, and the specific galloyltransferases involved in this compound synthesis.

The production of gallotannins, including this compound, is often induced in response to various environmental stressors. frontiersin.orgresearchgate.net These compounds can act as defense molecules against herbivores and pathogens, and their accumulation can be a key part of the plant's defense strategy. researchgate.net

Biotic stresses, such as insect feeding or microbial infection, can lead to the upregulation of genes in the shikimate and gallotannin biosynthetic pathways, resulting in increased production of these defensive compounds. frontiersin.org Abiotic stresses such as high light intensity (including UV radiation), drought, and nutrient deficiency have also been shown to modulate the synthesis of phenolic compounds. researchgate.net For example, under conditions of environmental stress, plants can accumulate reactive oxygen species (ROS), and the increased production of antioxidant compounds like galloylquinic acids may help to mitigate oxidative damage. researchgate.net

Table 2: Mentioned Compound Names

Compound Name
This compound
3-dehydroquinic acid
3-dehydroshikimic acid
3-deoxy-D-arabino-heptulosonate-7-phosphate
1-O-galloyl-β-D-glucose (β-glucogallin)
Erythrose 4-phosphate
Gallic acid
Phenylalanine
Phosphoenolpyruvate
Quinic acid
Tryptophan
Tyrosine
Uridine diphosphate

Catabolism and Turnover of this compound in Biological Systems

The catabolism of this compound, a member of the tannin family, is a multi-step process primarily orchestrated by the enzymatic machinery of the gut microbiota. cu.edu.egresearchgate.net Due to their complex structure and high molecular weight, tannins like this compound are generally not absorbed in the upper gastrointestinal tract. researchgate.net Instead, they transit to the colon where they are extensively metabolized by a diverse community of microorganisms. researchgate.netnih.gov

The initial and most critical step in the breakdown of this compound is the hydrolysis of its ester bonds. researchgate.net This reaction is catalyzed by microbial esterases and tannases, which cleave the galloyl moieties from the quinic acid core. cu.edu.eg This enzymatic action releases two molecules of gallic acid and one molecule of quinic acid. The breakdown of a related compound, 3,4,5-tri-O-galloylquinic acid methyl ester, is also known to generate gallic acid as a metabolite through the action of bodily esterases, suggesting a common hydrolytic pathway. nih.gov

Once liberated, the primary metabolites—gallic acid and quinic acid—undergo further biotransformation by the gut microbiota.

Metabolism of Gallic Acid:

Decarboxylation: Gallic acid can be decarboxylated by microbial enzymes to form pyrogallol (B1678534). cu.edu.eg

Methylation: A significant metabolic route for gallic acid is methylation. For instance, after oral administration of gallic acid, 4-O-methyl gallic acid has been identified as a major urinary metabolite. researchgate.net

Further Degradation: The aromatic ring of these phenolic compounds can be further broken down through ring-fission reactions, leading to the formation of various low-molecular-weight metabolites. researchgate.net

Metabolism of Quinic Acid: The metabolic fate of the quinic acid portion is less specifically detailed in the context of galloylquinic acid breakdown, but like other alicyclic carboxylic acids, it is expected to be metabolized by gut bacteria into smaller, absorbable compounds.

The resulting low-molecular-weight phenolic acids and other metabolites produced in the colon can then be absorbed into the bloodstream. researchgate.net In the liver, these absorbed compounds may undergo further Phase II metabolism, including glucuronidation and sulfation, before being distributed throughout the body or excreted in the urine. cu.edu.eguea.ac.uk For example, after the consumption of proanthocyanidin-rich foods, metabolites such as 5-(3′,4′-dihydroxyphenyl)-γ-valerolactone and its conjugates are detected in plasma and urine. cu.edu.eg

The turnover of this compound in biological systems is therefore highly dependent on the composition and metabolic activity of an individual's gut microbiota. cu.edu.eg Variations in microbial populations can lead to differences in the rate and extent of its degradation, influencing the profile of metabolites produced and their subsequent systemic exposure.

Table 1: Key Steps in the Catabolism of this compound

StepProcessKey Enzymes (Microbial)PrecursorProducts
1Ester HydrolysisEsterases, TannasesThis compoundGallic Acid, Quinic Acid
2DecarboxylationDecarboxylasesGallic AcidPyrogallol
3MethylationMethyltransferasesGallic Acid4-O-methyl gallic acid
4Ring FissionVariousGallic Acid, PyrogallolLow-molecular-weight phenolic acids
5Conjugation (in liver)Glucuronosyltransferases, SulfotransferasesAbsorbed MetabolitesGlucuronidated and sulfated conjugates

Isolation, Purification, and Advanced Characterization Methodologies for 3,4 Di O Galloylquinic Acid

Extraction Techniques from Plant Matrices

The initial and critical step in obtaining 3,4-Di-O-galloylquinic acid is its effective extraction from complex plant matrices. Various methods have been developed and optimized to maximize the yield and purity of the extracted compound.

Solvent-Based Extraction Approaches

Conventional solvent-based extraction remains a widely used method for obtaining this compound and other phenolic compounds from plant materials. This technique relies on the principle of dissolving the target compounds in a suitable solvent or solvent mixture. The choice of solvent is critical and is determined by the polarity of the target compound. For galloylquinic acids, which are polar compounds, polar solvents such as methanol (B129727), ethanol (B145695), and water, or their mixtures, are commonly employed.

A study on the phytochemicals from the stems of Schinopsis brasiliensis reported the isolation of 3,4-di-O-galloyl-quinic acid from a methanol extract, which yielded 0.31% of the compound. This indicates that methanol is an effective solvent for extracting this particular compound. The process typically involves maceration or Soxhlet extraction, where the plant material is in prolonged contact with the solvent to ensure efficient transfer of the target compounds into the liquid phase.

Supercritical Fluid Extraction Methods

Supercritical fluid extraction (SFE) is a green and efficient alternative to conventional solvent extraction. This technique utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. Supercritical CO2 is non-toxic, non-flammable, and can be easily removed from the extract, leaving no solvent residue. Its solvating power can be manipulated by altering the temperature and pressure, allowing for selective extraction.

While supercritical CO2 is nonpolar, its polarity can be modified by adding a polar co-solvent, such as ethanol or methanol, to enhance the extraction of polar compounds like this compound. Research has shown that the extraction of phenolic compounds is significantly influenced by parameters such as pressure, temperature, and the concentration of the co-solvent. For instance, the optimal conditions for extracting phenolic compounds from Labisia pumila using SC-CO2 were found to be a pressure of 283 bar, a temperature of 32°C, 78% (v/v) ethanol-water as a co-solvent, and a 16% (v/v) co-solvent concentration. Although specific data for this compound is not detailed, the successful extraction of related compounds like gallic acid suggests the applicability of this method.

Table 1: Supercritical Fluid Extraction Parameters for Phenolic Compounds

ParameterRange StudiedOptimal Condition (Example for Phenolics)Reference
Pressure (bar) 80–655283 mdpi.com
Temperature (°C) 25–12032 mdpi.comnih.gov
Co-solvent Ethanol, Methanol78% (v/v) Ethanol-Water mdpi.com
Co-solvent Conc. (%) Variable16% (v/v) mdpi.com

Note: Optimal conditions can vary significantly depending on the plant matrix and the specific target compound.

Microwave-Assisted and Ultrasonic-Assisted Extraction

To enhance extraction efficiency and reduce extraction time and solvent consumption, modern techniques such as Microwave-Assisted Extraction (MAE) and Ultrasonic-Assisted Extraction (UAE) have been developed.

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and the plant matrix, leading to the disruption of plant cell walls and enhanced release of target compounds into the solvent. MAE has been shown to be more efficient than conventional methods for extracting phenolic compounds. For example, a study on the extraction of bioactive compounds from four different spices found that MAE was generally about four times more efficient than ultrasonic extraction. The optimal conditions for MAE, including microwave power, extraction time, and solvent composition, need to be carefully optimized for each specific application.

Ultrasonic-Assisted Extraction (UAE) employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material generates localized high pressure and temperature, facilitating cell wall disruption and solvent penetration, thereby accelerating the extraction process. The optimization of UAE for extracting polyphenols from Pistacia lentiscus leaves showed that maximum yields of total polyphenols (51.3 ± 1.8 mg g⁻¹ DW) and tannins (40.2 ± 1.4 mg g⁻¹ DW) were achieved using 40% ethanol at 50°C. mdpi.comresearchgate.net This demonstrates the effectiveness of UAE as a green extraction method.

Table 2: Comparison of Modern Extraction Techniques for Phenolic Compounds

TechniquePrincipleAdvantagesExample Optimal Conditions
MAE Microwave heatingReduced extraction time, lower solvent consumption, higher extraction efficiency50% ethanol, 1:10 solid/liquid ratio, 60°C, 5 min for chlorogenic acid
UAE Acoustic cavitationShorter extraction time, reduced solvent and energy consumption, suitable for thermolabile compounds40% ethanol, 0.12 L g⁻¹ solvent ratio, 50°C for polyphenols from Pistacia lentiscus

Chromatographic Separation and Purification Strategies

Following extraction, the crude extract contains a complex mixture of compounds. Therefore, chromatographic techniques are essential for the separation and purification of this compound to a high degree of purity.

High-Performance Liquid Chromatography (HPLC) Purification

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture. Preparative HPLC is specifically designed for the isolation of pure compounds in larger quantities. This method offers high resolution and efficiency, making it suitable for purifying compounds from complex natural extracts.

The separation in HPLC is based on the differential partitioning of the analytes between a stationary phase (packed in a column) and a mobile phase (a liquid solvent). For polar compounds like this compound, reversed-phase HPLC is commonly used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

Solid-Phase Extraction (SPE) for Enrichment

Solid-Phase Extraction (SPE) is a critical and widely used technique for the enrichment and purification of this compound from complex sample matrices, such as plant extracts. This chromatographic method facilitates the isolation of galloylquinic acids by exploiting differences in polarity and specific interactions between the analyte, the solid stationary phase, and the liquid mobile phase.

The process typically involves four main steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the target compound. For a polar compound like this compound, a reversed-phase (RP) sorbent is often employed. Polymeric sorbents are particularly effective for the extraction of various phenolics. mdpi.com

The selection of the sorbent material is paramount for achieving high recovery and selectivity. While traditional sorbents like C18-bonded silica (B1680970) are used, novel materials have been developed to enhance the selective extraction of galloylquinic acids. nih.gov Sorbents possessing electrostatic interaction sites, such as zirconium silicate (B1173343) and bismuth citrate, have shown promise by providing additional interactions with the carboxylic acid moiety of the quinic acid core. nih.govsci-hub.se This leads to improved retention and separation from other less acidic or neutral compounds. nih.gov The nature of the interaction between the sorbent and the target molecule can be investigated by comparing various materials, including hydrophilic (silica), hydrophobic (C18), mixed-mode (ionic and hydrophobic), and predominantly electrostatic (zirconium silicate) phases. nih.gov

Optimization of the SPE protocol involves adjusting several parameters, including the pH of the sample solution. Acidifying the loading solution can suppress the dissociation of the phenolic acid's carboxylic group, leading to more effective adsorption onto the sorbent and increased recovery. mdpi.com The choice of washing and elution solvents is also critical to ensure that impurities are removed without significant loss of the target analyte, followed by efficient recovery of the purified compound.

Table 1: Comparison of Sorbent Types for Phenolic Acid Extraction

Sorbent Type Primary Interaction Mechanism Advantages for Galloylquinic Acids Reference
Polymeric Reversed-Phase (e.g., Strata-X) Hydrophobic interactions High recovery for a broad range of phenolics, good stability. mdpi.com
C18-bonded Silica Hydrophobic interactions Widely available and well-characterized. nih.gov
Zirconium Silicate Electrostatic and polar interactions High selectivity and recovery due to specific interactions with acid moieties. nih.govsci-hub.se
Bismuth Citrate Electrostatic and polar interactions Offers alternative selectivity for phenolic acids. nih.gov

| Mixed-Mode (e.g., Oasis MAX) | Ionic and hydrophobic interactions | Combines multiple retention mechanisms for enhanced selectivity. | nih.gov |

Spectroscopic and Spectrometric Characterization Beyond Basic Identification

Following isolation and purification, a suite of advanced spectroscopic and spectrometric techniques is employed to unambiguously determine the structure and stereochemistry of this compound.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (e.g., 2D NMR, Quantitative NMR)

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural assignment of this compound. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the proton and carbon environments, two-dimensional (2D) NMR experiments are necessary to piece together the molecular framework.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, which is essential for identifying the spin systems within the quinic acid ring. It allows for the tracing of connections between adjacent protons, for example, from H-3 to H-4 and H-4 to H-5 on the cyclohexene (B86901) core.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the ¹³C signals corresponding to each protonated carbon in both the quinic acid and galloyl moieties.

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique is used to determine the relative stereochemistry of the quinic acid core by identifying protons that are close in space. NOE correlations can help establish the spatial arrangement of substituents on the cyclohexane (B81311) ring.

Quantitative NMR (qNMR) can be applied to determine the purity of the isolated this compound or its concentration in a mixture without the need for an identical standard of the analyte. By integrating the signal of a specific proton of the target molecule and comparing it to the signal of a known amount of an internal standard, a precise quantification can be achieved.

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition and confirming the structure of this compound. HRMS instruments, such as Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, provide highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the unambiguous determination of the molecular formula. nih.govpnnl.gov

For this compound, the molecular formula is C₂₁H₂₀O₁₄. nih.gov HRMS would confirm the corresponding monoisotopic mass with high precision.

Table 2: Predicted m/z Values for Adducts of this compound (C₂₁H₂₀O₁₄)

Adduct Type Calculated m/z
[M+H]⁺ 497.0926
[M+Na]⁺ 519.0745
[M-H]⁻ 495.0780

| [M+NH₄]⁺ | 514.1191 |

Data sourced from PubChem and calculated based on the monoisotopic mass. uni.lu

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) coupled with HRMS is used for structural elucidation. The molecule is fragmented in the mass spectrometer, and the precise masses of the resulting fragment ions provide structural information. Characteristic fragmentation patterns for this compound would include:

Loss of a galloyl group: A neutral loss of 152 Da (C₇H₄O₄).

Loss of gallic acid: A neutral loss of 170 Da (C₇H₆O₅).

Cleavage of the quinic acid ring: Producing specific fragments characteristic of the core structure.

The MS² spectrum often shows a prominent fragment ion at m/z 153.018, corresponding to the galloyl moiety. nih.gov Analyzing these fragmentation pathways allows researchers to confirm the presence of two galloyl units attached to the quinic acid core.

Table 3: Experimental MS² Fragmentation Data for [M+H]⁺ Precursor of this compound

m/z Relative Intensity (%) Possible Annotation
153.0181 100 Galloyl moiety fragment

| 143.0337 | 29.34 | Fragment from quinic acid core |

Data sourced from PubChem, MoNA ID: VF-NPL-QEHF001062. nih.gov

Circular Dichroism (CD) for Stereochemical Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the stereochemistry of chiral molecules like this compound. The quinic acid moiety contains multiple chiral centers (at positions 1, 3, 4, and 5), giving the molecule a specific three-dimensional structure. CD spectroscopy measures the differential absorption of left and right circularly polarized light by the molecule. unipi.it

An ECD (Electronic Circular Dichroism) spectrum is only observed for chiral molecules containing a chromophore. unipi.it In this compound, the galloyl groups act as the primary chromophores. The interaction of these chromophores, dictated by their spatial orientation as determined by the chiral quinic acid scaffold, gives rise to a characteristic CD spectrum.

This spectrum can provide information on:

Absolute Configuration: By comparing the experimental CD spectrum with theoretical spectra calculated for different possible stereoisomers, the absolute configuration of the chiral centers can often be determined.

Conformation: The sign and intensity of the CD signals (known as Cotton effects) are highly sensitive to the conformation of the molecule in solution, including the orientation of the galloyl groups relative to the quinic acid ring.

Analytical Chemistry Methodologies for 3,4 Di O Galloylquinic Acid

Qualitative and Quantitative Analysis in Complex Biological Samples (excluding human)

Analysis of 3,4-Di-O-galloylquinic acid in biological samples, such as plant extracts, necessitates robust methodologies that can handle the complexity of the matrix and differentiate the target analyte from structurally similar compounds.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Diode Array Detection (DAD) is a widely used technique for the quantification of phenolic compounds, including this compound, in plant extracts. This method offers a balance of simplicity, cost-effectiveness, and reliability.

Separation is typically achieved using a reversed-phase C18 column with a gradient elution system. The mobile phase often consists of an acidified aqueous solution (e.g., with acetic acid or formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). The gradient elution allows for the effective separation of a wide range of compounds with varying polarities that are often present in plant extracts.

DAD detection is particularly advantageous as it provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment. Galloylquinic acid derivatives exhibit characteristic UV absorption maxima, typically around 280 nm. For instance, the UV-Vis profile of galloylquinic acid is very similar to that of gallic acid. researchgate.net A developed HPLC-DAD method can be precise, accurate, specific, and highly reproducible for both quantitative and qualitative purposes in analyzing phenolic compounds in plant-derived samples. researchgate.net

Table 1: Example HPLC-DAD Parameters for Analysis of Galloylquinic Acids

Parameter Condition
Column Zorbax plus C18 (4.6 x 100 mm, 3.5 µm)

| Mobile Phase | A: Deionized water with acetic acid B: Methanol | | Elution | Gradient | | Flow Rate | 0.8 mL/min | | Column Temperature | 25 °C | | Detection | DAD at 280 nm, 320 nm, and 360 nm |

For the detection and quantification of trace levels of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice due to its superior sensitivity and selectivity. nih.govresearchgate.net This technique couples the separation power of LC with the mass-analyzing capabilities of a mass spectrometer, allowing for the confident identification and quantification of analytes even in highly complex matrices.

Electrospray ionization (ESI) is a common ionization source used for the analysis of polar compounds like galloylquinic acids, often in negative ion mode. The fragmentation pattern of the parent ion in MS/MS provides structural information that is highly specific to the analyte. For digalloyl quinic acids, a parent ion can be observed at m/z 495 in negative ion mode, with a base peak at m/z 343, which corresponds to the loss of a galloyl residue. researchgate.net

LC-MS/MS methods are instrumental in profiling the various isomers of galloylquinic acids in natural extracts, such as those from green tea and tara tannin. nih.gov The high resolution and accuracy of modern mass spectrometers enable the differentiation of isomers that may be difficult to resolve chromatographically.

Table 2: Mass Spectrometric Data for Digalloylquinic Acid

Parameter Value
Ionization Mode Negative Electrospray (ESI-)
Precursor Ion [M-H]⁻ m/z 495
Major Fragment Ion m/z 343 (Loss of a galloyl residue)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of this compound, direct analysis by GC-MS is not feasible. However, after a derivatization step to convert the non-volatile compound into a volatile derivative, GC-MS can be employed.

Derivatization typically involves the conversion of polar functional groups, such as hydroxyl and carboxylic acid groups, into less polar and more volatile ethers or esters. While not a primary method for the analysis of galloylquinic acids, GC-MS has been used for the phytochemical profiling of plant extracts which may contain these compounds after appropriate sample preparation. researchgate.net

Application of Chemoinformatics and Metabolomics Tools for this compound Profiling

The comprehensive analytical profiling of this compound, a complex natural polyphenol, is increasingly reliant on the integration of chemoinformatics and metabolomics. These advanced computational and analytical approaches provide the necessary tools to manage, analyze, and interpret the large and complex datasets generated during its characterization. Chemoinformatics databases serve as crucial repositories for structural and physicochemical data, while metabolomics platforms offer the high-throughput analytical power required for its detection and quantification in complex biological matrices.

Chemoinformatics leverages computational tools to analyze and organize chemical information. For this compound, public databases like PubChem are invaluable resources that consolidate its structural, physical, and spectral properties. nih.gov This curated information is fundamental for predicting the compound's behavior in various analytical systems and for its unambiguous identification. The use of computed descriptors and identifiers facilitates the systematic classification and differentiation of this compound from other structurally related compounds. nih.gov

Metabolomics aims to identify and quantify the complete set of small-molecule metabolites in a biological sample. While specific metabolomic studies focusing exclusively on this compound are not extensively detailed in the literature, the methodologies applied to structurally similar compounds, such as dicaffeoylquinic acids, provide a clear framework for its analysis. nih.govnih.gov Techniques like liquid chromatography-mass spectrometry (LC-MS) are central to these studies, enabling the separation, identification, and quantification of isomers and derivatives. nih.gov The application of high-resolution mass spectrometry, such as Orbitrap MS, allows for the accurate mass measurement and elemental composition determination, which are critical for identifying metabolites in complex samples. nih.gov

The profiling of this compound benefits significantly from data-dependent acquisition (DDA) strategies in mass spectrometry, where precursor ions are selected for fragmentation (MS/MS or MSn) to generate detailed structural information. nih.gov This fragmentation data is essential for distinguishing between isomers, which often have identical masses but different substitution patterns on the quinic acid core. acs.orgresearchgate.net The fragmentation patterns observed for related dicaffeoylquinic acids, for instance, show that the position of the acyl group influences the ease of its removal, a principle that is directly applicable to the analysis of digalloylquinic acid isomers. acs.orgresearchgate.net

Chemoinformatic Data for this compound

Public chemical databases provide a wealth of computed and deposited data for this compound, which is essential for its in silico analysis and identification in experimental datasets.

PropertyValueSource
Molecular Formula C21H20O14PubChem nih.gov
Molecular Weight 496.4 g/mol PubChem nih.gov
Exact Mass 496.08530531 DaPubChem nih.gov
InChIKey SKUCQDOSGKINGP-YQMRLJPGSA-NPubChemLite uni.lu
Canonical SMILES C1C@HOPubChemLite uni.lu
CAS Number 86687-37-8PubChem nih.gov

This table presents key chemoinformatic identifiers and properties for this compound, sourced from publicly available databases.

Predicted Mass Spectrometry Data

Computational tools can predict the mass-to-charge ratio (m/z) for different adducts of a molecule, which aids in its identification during mass spectrometry analysis. The predicted collision cross-section (CCS) values also provide an additional dimension for confident identification.

AdductPredicted m/zPredicted CCS (Ų)
[M+H]+ 497.09258202.1
[M+Na]+ 519.07452204.5
[M-H]- 495.07802197.9
[M+NH4]+ 514.11912201.4
[M+K]+ 535.04846206.7

This table displays the predicted m/z and collision cross-section (CCS) values for various adducts of this compound, calculated using cheminformatics tools. Data sourced from PubChemLite. uni.lu

Metabolomics Workflow for Profiling

A typical metabolomics workflow for the analysis of this compound in a biological matrix, such as a plant extract, would involve several key steps. The parameters below are based on established methods for similar phenolic compounds. nih.govnih.gov

StepMethodologyKey ParametersPurpose
Sample Preparation Solvent Extractione.g., Methanol/WaterTo efficiently extract polar compounds including galloylquinic acids.
Chromatography UHPLCReversed-phase C18 column; Gradient elution with acetonitrile and formic acid in water.To achieve chromatographic separation from other matrix components and isomers.
Mass Spectrometry ESI-LTQ-Orbitrap MSNegative ionization mode; Full scan followed by data-dependent MSn.For sensitive detection, accurate mass measurement, and structural elucidation through fragmentation.
Data Analysis Compound IdentificationComparison of retention time, accurate mass, and MS/MS fragmentation patterns with standards or databases.To confirm the presence and identity of this compound and its metabolites.
Data Processing SoftwareTo perform peak picking, alignment, and statistical analysis for comparative metabolomics.

This table outlines a representative metabolomics workflow applicable to the profiling of this compound, detailing the methodologies and parameters at each stage of the analysis.

The integration of these chemoinformatic and metabolomic strategies is paramount for advancing the understanding of this compound. The use of comprehensive databases for initial identification, coupled with high-resolution analytical techniques and sophisticated data analysis, provides a robust framework for its detailed profiling in various biological and chemical systems.

Mechanistic Biological Activities of 3,4 Di O Galloylquinic Acid in in Vitro and Non Human in Vivo Models

Antioxidant Mechanisms and Oxidative Stress Modulation

3,4-Di-O-galloylquinic acid, a member of the gallotannin class of compounds, has been investigated for its potential antioxidant properties. These activities are primarily attributed to the presence of galloyl moieties, which are known to act as potent hydrogen donors and free radical scavengers. The mechanisms underlying its antioxidant effects have been explored through various in vitro models.

Radical Scavenging Activity (e.g., DPPH, ABTS, ORAC assays)

The ability of this compound and related compounds to scavenge free radicals is a key aspect of their antioxidant activity. This has been demonstrated using common chemical assays that measure the capacity of a compound to neutralize stable radicals.

Research on galloyl quinic derivatives isolated from the leaves of Pistacia lentiscus has provided insights into their radical scavenging capabilities. Studies utilizing Electron Paramagnetic Resonance (EPR) spectroscopy and UV-Vis spectrophotometry have assessed the activity of these compounds against various radicals. The scavenger activity was observed to increase with the number of galloyl groups attached to the quinic acid structure. For di-galloyl quinic acid derivatives, which include this compound, potent scavenging activity has been reported. researchgate.net

Specifically, the half-inhibition concentrations (IC50) for di- and tri-galloyl quinic acid derivatives were found to be less than 30 µM for 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH), superoxide (B77818) (O₂⁻), and hydroxyl (OH) radicals, indicating significant scavenging potential. researchgate.net

Interactive Data Table: Radical Scavenging Activity of Di-galloyl Quinic Acid Derivatives

Radical SpeciesIC50 Value (µM)Assay Method
DPPH< 30EPR / Spectrophotometry
Superoxide (O₂⁻)< 30EPR
Hydroxyl (OH)< 30EPR

Metal Chelation Properties

The structure of this compound, containing multiple hydroxyl groups within its galloyl moieties, suggests a potential for metal chelation. Phenolic compounds bearing catechol or galloyl groups are known to possess iron-binding properties. researchgate.net This chelation can prevent transition metals, such as iron, from participating in Fenton-type reactions, which generate highly reactive hydroxyl radicals. However, specific experimental data quantifying the metal chelating properties of isolated this compound are not extensively available in the current scientific literature.

Modulation of Endogenous Antioxidant Enzyme Systems (e.g., Superoxide Dismutase, Catalase, Glutathione (B108866) Peroxidase)

Extracts from plants known to contain this compound, such as Geranium thunbergii, have been shown to modulate endogenous antioxidant systems. Treatment of macrophage cells with G. thunbergii extract resulted in the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2). nih.gov Nrf2 is a key transcription factor that regulates the expression of a suite of antioxidant genes. This activation led to a dose-dependent increase in the expression of Nrf2-dependent genes, including NAD(P)H quinone dehydrogenase 1 (NQO1), heme oxygenase-1 (HO-1), and glutamate-cysteine ligase catalytic subunit (GCLC). nih.gov While this indicates that plant extracts containing the compound can bolster cellular antioxidant defenses, direct studies on the effects of isolated this compound on the activity of specific enzymes like superoxide dismutase (SOD), catalase (CAT), or glutathione peroxidase (GPx) are lacking.

Impact on Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) Production

While the radical scavenging data suggests that this compound can neutralize existing ROS and RNS, its direct impact on the cellular production of these species has not been clearly elucidated for the isolated compound. Studies on structurally related compounds, such as dicaffeoylquinic acid derivatives, have shown inhibitory effects on reactive nitrogen species. nih.gov For instance, 3,5-di-O-caffeoylquinic acid was found to be a strong inhibitor of tyrosine nitration induced by peroxynitrite (ONOO⁻). nih.gov Another related compound, 3,4,5-tricaffeoylquinic acid, was shown to inhibit the formation of reactive oxygen and nitrogen species induced by TNF-α in human keratinocytes. nih.gov These findings suggest a potential mechanism for this compound, but direct experimental evidence is required for confirmation.

Anti-inflammatory Mechanisms

The anti-inflammatory properties of compounds are often linked to their ability to modulate the production of inflammatory mediators.

Inhibition of Pro-inflammatory Mediators (e.g., Nitric Oxide, Prostaglandin E2, Tumor Necrosis Factor-α, Interleukin-6)

Research on plant extracts rich in this compound has demonstrated significant anti-inflammatory effects. An extract of Geranium thunbergii, a plant known to contain gallic acid and tannins, significantly inhibited the expression of pro-inflammatory genes in lipopolysaccharide (LPS) and interferon-γ (IFN-γ) stimulated macrophages. nih.govresearchgate.net

The expression of inducible nitric oxide synthase (iNOS), which is responsible for the production of the inflammatory mediator nitric oxide (NO), was markedly suppressed by the extract. nih.gov Similarly, the expression of Tumor Necrosis Factor-α (TNF-α), a key pro-inflammatory cytokine, was also significantly inhibited. nih.gov While these results are promising, they reflect the activity of a complex plant extract. The specific contribution and inhibitory concentrations (IC50) of isolated this compound for these mediators have not been established.

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, Mitogen-Activated Protein Kinase, JAK/STAT)

There is currently a lack of specific peer-reviewed studies detailing the direct modulatory effects of this compound on the NF-κB, Mitogen-Activated Protein Kinase (MAPK), or JAK/STAT inflammatory signaling pathways. While other related polyphenolic compounds and gallic acid derivatives have been investigated for their roles in these pathways, specific experimental evidence for this compound is not presently available in the reviewed literature.

Impact on Immune Cell Function in Non-Human Models (e.g., macrophages, lymphocytes)

Direct experimental research on the specific impact of this compound on the function of immune cells such as macrophages and lymphocytes in non-human in vivo or in vitro models has not been identified in the available scientific literature. Consequently, its precise effects on immune cell activation, proliferation, or cytokine production remain to be elucidated.

Enzyme Inhibitory Activities

Inhibition of Glycoside Hydrolases (e.g., α-glucosidase, α-amylase)

Specific inhibitory concentrations (IC50) and detailed mechanistic studies on the effect of this compound against the glycoside hydrolases α-glucosidase and α-amylase are not well-documented in the current body of scientific research. Although various plant extracts containing galloylquinic acid derivatives have demonstrated inhibitory potential against these enzymes, data pertaining solely to the this compound isomer is scarce.

Inhibition of Lipases and Other Digestive Enzymes

Research has pointed to the potential of galloylquinic acid compounds to act as inhibitors of pancreatic lipase. One study analyzing a tannin fraction of a plant extract identified galloylquinic acid as a constituent. researchgate.net This fraction demonstrated an un-competitive inhibition against porcine pancreatic lipase. researchgate.net However, the study did not isolate this compound specifically or determine its individual IC50 value. Therefore, while related structures show activity, specific quantitative data for this compound is not available.

Inhibition of Key Enzymes in Metabolic Pathways (e.g., HMG-CoA reductase, aldose reductase)

There is no direct scientific evidence available from in vitro or non-human in vivo studies that demonstrates the inhibitory activity of this compound against HMG-CoA reductase or aldose reductase. While the parent compound, gallic acid, has been noted as an aldose reductase inhibitor, this activity has not been specifically confirmed or quantified for its 3,4-digalloyl ester derivative of quinic acid. nanobioletters.com

Antimicrobial and Antiviral Mechanisms

Effects on Bacterial Growth and Virulence Factors

While research specifically isolating the effects of this compound is still emerging, studies on galloylquinic acid compounds (GQAs) provide significant insights into its antibacterial potential. GQAs have demonstrated notable efficacy against multidrug-resistant (MDR) Pseudomonas aeruginosa, a bacterium known for forming biofilms that increase antibiotic resistance. nih.gov In vitro studies have shown that GQAs can inhibit the growth of clinical isolates of P. aeruginosa. nih.gov

Beyond simple growth inhibition, GQAs interfere with key virulence factors that contribute to the pathogenicity of P. aeruginosa. A significant concentration-dependent reduction in the production of pyocyanin (B1662382) and rhamnolipid, two virulence factors regulated by quorum sensing, has been observed. nih.gov This interference with quorum sensing is further evidenced by the downregulation of genes such as lasI, lasR, pqsA, and pqsR, which are crucial for biofilm formation. nih.gov Scanning electron microscopy has confirmed that GQAs can impair the structure of P. aeruginosa biofilms by disrupting the exopolysaccharide matrix. nih.gov

The antibacterial activity of gallic acid, a core component of this compound, has also been studied against various foodborne pathogens, including Staphylococcus aureus. nih.gov The mechanism of action for related phenolic compounds is often attributed to their ability to disrupt bacterial cell membranes. nih.gov

Bacterial SpeciesObserved Effects of Galloylquinic Acids (GQAs)Mechanism
Pseudomonas aeruginosa (MDR)Inhibition of growth, reduction in pyocyanin and rhamnolipid production, impaired biofilm formation. nih.govDownregulation of quorum-sensing genes (lasI, lasR, pqsA, pqsR), disruption of exopolysaccharide matrix. nih.gov
Staphylococcus aureusInhibition of growth (by related phenolic compounds). nih.govDisruption of bacterial cell membrane (inferred from related compounds). nih.gov

Antifungal Activity and Membrane Integrity Disruption

Galloylquinic acid compounds (GQAs) have demonstrated potent antifungal activity, particularly against multidrug-resistant (MDR) strains of Candida albicans, the fungus responsible for vaginal candidiasis. nih.gov In vitro susceptibility tests have shown that GQAs exhibit strong antagonistic activity against clinical isolates of C. albicans, with low minimum inhibitory concentrations (MICs). nih.gov

The primary mechanism of antifungal action appears to be the disruption of fungal membrane integrity. nih.gov GQAs have been shown to induce cell lysis and reduce the ergosterol (B1671047) content in the plasma membrane of C. albicans. nih.gov Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to increased membrane permeability and ultimately, cell death. Furthermore, GQAs have been observed to alter the mitochondrial membrane potential, which is associated with an increased release of cytochrome c from the mitochondria into the cytosol, indicating the initiation of early apoptosis in the fungal cells. nih.gov

In addition to direct membrane damage, GQAs also reduce the activity of fungal virulence factors, including proteinase and phospholipase. nih.gov They have also been shown to effectively inhibit and eradicate C. albicans biofilms by downregulating genes essential for biofilm formation, such as HWP1, ALS, SAP, PLB, and LIP. nih.gov

Fungal SpeciesObserved Effects of Galloylquinic Acids (GQAs)Mechanism
Candida albicans (MDR)Inhibition of growth, biofilm eradication, reduction of virulence factors. nih.govDisruption of membrane integrity, reduction of ergosterol content, induction of apoptosis, downregulation of biofilm-related genes. nih.gov

Antiviral Replication Cycle Interference in In Vitro Models

Direct evidence for the antiviral activity of this compound is limited. However, studies on structurally similar compounds, such as 3,4-dicaffeoylquinic acid, have shown promising results against the influenza A virus in vivo. Oral administration of 3,4-dicaffeoylquinic acid to mice infected with the influenza A virus was found to significantly extend their lifetimes. nih.gov The proposed mechanism is not a direct inhibition of viral components but rather an enhancement of viral clearance by increasing the expression of tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) mRNA. nih.gov

Another related compound, 3,4,5-tri-O-caffeoylquinic acid, has been shown to attenuate inflammation induced by the influenza A virus. nih.gov This anti-inflammatory effect is mediated through the Toll-like receptor 3/7 signaling pathway. nih.gov While these findings are for caffeoylquinic acids, they suggest that the quinic acid core with multiple phenolic acid substitutions may have potential antiviral applications, warranting further investigation into the specific effects of this compound. The replication cycle of influenza viruses is a rapid process, with new virions being shed from infected cells within six hours of entry. who.int Antiviral agents can target various stages of this cycle, including entry, replication, and release. who.int

Anticancer Mechanisms in Cell Lines and Non-Human Animal Models

Induction of Apoptosis and Cell Cycle Arrest

The anticancer activity of this compound is suggested by studies on its constituent, gallic acid, which has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines. In human breast cancer cells (MDA-MB-231), gallic acid has been observed to increase the sub-G1 cell population, indicative of apoptosis. nih.gov This is accompanied by a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, as well as cleaved caspase-3 and PARP. nih.gov Similar apoptotic effects of gallic acid have been reported in human lung cancer cells. nih.gov

A synthetic derivative, digalloylresveratrol, which combines gallic acid and resveratrol, has been shown to induce dose-dependent apoptosis in human HT-29 colon cancer cells. nih.gov This compound also caused an imbalance in deoxyribonucleoside triphosphates (dNTPs) and directly inhibited ribonucleotide reductase, an enzyme essential for DNA synthesis. nih.gov

Furthermore, digalloylresveratrol was found to affect cell division by inhibiting the transition from the S to the G2/M phase of the cell cycle. nih.gov In colon cancer, certain alkaloids have been shown to induce cell cycle arrest at different stages, suggesting a potential therapeutic strategy. mdpi.com Ferulic acid, another phenolic compound, has been shown to induce S-phase arrest in SW-480 and Caco-2 colon cancer cells and G1 phase arrest in HCT-116 cells. sciopen.com

Inhibition of Cell Proliferation and Migration

Gallic acid has demonstrated significant inhibitory effects on the proliferation and migration of various cancer cells. In human glioma cells (U87 and U251n), gallic acid inhibited cell viability in a dose- and time-dependent manner and significantly decreased cell proliferation. nih.gov It also reduced the migration and invasion of U87 cells. nih.gov The underlying mechanism is believed to involve the suppression of ADAM17 expression and the downregulation of the PI3K/Akt and Ras/MAPK signaling pathways. nih.gov

In non-small cell lung cancer (NSCLC) A549 cells, gallic acid also inhibited cell proliferation in a dose-dependent manner. nih.gov The anti-proliferative effects of rosemary extract, which contains phenolic compounds, have also been observed in H1299 lung cancer cells, which lack functional p53 and express a mutated, constitutively active form of Ras. mdpi.com

The migration of glioblastoma cells is a key factor in their aggressive nature. mdpi.com Studies have shown that certain cellular factors can promote the in vitro wound-healing of human glioblastoma tumor cell lines. mdpi.com The potential for this compound to inhibit these processes warrants further investigation.

Cancer Cell LineObserved Effects of Gallic Acid/Related CompoundsMechanism
Human Breast Cancer (MDA-MB-231)Induction of apoptosis, increased sub-G1 population. nih.govDecreased Bcl-2, increased Bax, cleaved caspase-3, and PARP. nih.gov
Human Colon Cancer (HT-29)Induction of apoptosis, S to G2/M phase arrest (by digalloylresveratrol). nih.govInhibition of ribonucleotide reductase. nih.gov
Human Glioma (U87, U251n)Inhibition of proliferation, migration, and invasion. nih.govSuppression of ADAM17, downregulation of PI3K/Akt and Ras/MAPK pathways. nih.gov
Human Lung Cancer (A549)Inhibition of proliferation, induction of apoptosis. nih.govRegulation of the PI3K/Akt pathway. nih.gov

Modulation of Angiogenesis and Metastasis Pathways

A recent study further highlighted that galloylquinic acid, in combination with the chemotherapeutic agent doxorubicin, downregulated various oncogenic pathways by significantly reducing the levels of Notch-1, VEGF, TNF-α, IL-6, cyclin D1, and NF-κB, while increasing the activity of caspase-3 in tumor tissues. researchgate.net

Gallic acid has also been shown to reduce glioma cell-mediated angiogenesis, as demonstrated by a decrease in tube formation in mouse brain endothelial cells. nih.gov The development of therapeutic agents that can prevent tumor metastasis is a major goal in cancer research. nih.gov Mouse models of metastasis are crucial for evaluating the efficacy of such agents. nih.govnih.gov The potential of this compound to modulate these pathways, given the activity of its parent compounds, makes it a promising candidate for further preclinical investigation in oncology.

Sensitization to Chemotherapeutic Agents

The potential for natural compounds to enhance the efficacy of conventional cancer treatments is a significant area of research. Investigation into whether this compound can sensitize cancer cells to chemotherapeutic agents is an emerging field. Some studies have explored the broader class of compounds to which it belongs. For instance, certain jatrophane esters, which are found in plant species of the Euphorbia genus that also produce this compound, have been shown to inhibit p-glycoprotein transporters. thepharmajournal.com These transporters are often responsible for the efflux of chemotherapeutic drugs from cancer cells, and their inhibition is a key mechanism for overcoming multidrug resistance. thepharmajournal.com

Furthermore, research has been initiated to investigate the antitumor activity of galloylquinic acids when used in combination with the chemotherapeutic agent Doxorubicin in animal models, although specific outcomes regarding sensitization are not yet fully detailed. researchgate.net Tannins, the broader chemical class that includes galloylquinic acid derivatives, have also been recognized for their potential antimutagenic properties, which may help in preventing the genotoxic side effects of chemotherapeutic agents. researchgate.net However, direct evidence detailing a specific mechanism by which this compound sensitizes cells to chemotherapy remains an area requiring more focused investigation.

Other Investigated Mechanistic Activities

Beyond its potential role in oncology, this compound has been studied for other mechanistic activities, including neuroprotection, cardioprotection, and its influence on gut microbiota.

Neuroprotective Mechanisms in Cellular Models

This compound has been identified as a key phenolic constituent in various plant extracts that exhibit significant neuroprotective properties. nih.govresearchgate.netmdpi.com While studies on the isolated compound in cellular models are not extensively detailed, the mechanisms are often attributed to the general properties of phenolic compounds. One of the most remarkable functions of phenols is their capacity to suppress oxidative stress and neutralize free radicals, which is a primary mechanism for preventing neurodegeneration. nih.govresearchgate.net

The bioactivity of flavonoids and phenolic acids is linked to their antioxidant effects, their ability to chelate transition metal ions, and their capacity to modulate neuronal signaling pathways that are critical for controlling neuronal resistance to neurotoxic agents. nih.gov Extracts containing this compound have shown potential in protecting against neurotoxic effects, with molecular docking studies suggesting that components of these extracts could block the active sites of key enzymes like acetylcholinesterase (AChE). mdpi.com

Plant Source Containing this compoundExperimental ModelObserved Neuroprotective Effect of the ExtractProposed Mechanism
Harrisonia abyssinicaAluminum chloride-induced Alzheimer's disease in ratsAmeliorated neurobehavioral, histological, and biochemical changes in the hippocampus. mdpi.comHigh phenolic and flavonoid content conferring antioxidant effects; potential to block the active site of AChE. mdpi.com
Phyllanthus emblicaCaenorhabditis elegans modelExhibited anti-cholinesterase ability and extended lifespan. nih.govInhibition of AChE and Butyrylcholinesterase (BuChE); strong antioxidant capacity. nih.gov
Various Mediterranean Shrub SpeciesReview of studiesGeneral prevention of neurodegeneration. nih.govAntioxidant effects, inhibition of AChE/BChE, alleviation of mitochondrial dysfunction, and modulation of neuronal signaling. nih.gov

Cardioprotective Mechanisms in Ex Vivo or Animal Models

Based on a review of the available scientific literature, there is currently a lack of specific research data on the cardioprotective mechanisms of isolated this compound in ex vivo or non-human in vivo models. While related compounds, such as gallic acid, have been investigated for cardioprotective effects against chemotherapy-induced cardiotoxicity, these findings cannot be directly extrapolated to this compound. researchgate.net This represents a gap in the current understanding of the compound's full range of biological activities.

Effects on Gut Microbiota Composition and Function in Non-Human Systems

While it is understood that this compound, as a phenolic acid, likely interacts with and is metabolized by intestinal bacteria, specific studies detailing its direct impact on the composition of gut microbiota in non-human systems are limited. nih.govfrontiersin.org General studies on other phenolic acids, such as ferulic and chlorogenic acid, have shown that they can alter gut microbiota composition, for example by improving metabolic endotoxemia. nih.gov However, the precise effects of this compound on specific bacterial populations, such as the relative abundance of Firmicutes and Bacteroidetes, have not been specifically documented in the reviewed literature. Orally administered products containing hydrolyzable tannins (like galloylquinic acids) can modulate gut microbiota composition, but the biological effects are often attributed to their metabolites produced after transit through the gastrointestinal tract. researchgate.net

Structure Activity Relationship Sar Studies of 3,4 Di O Galloylquinic Acid and Its Analogues

Impact of Galloyl Moieties on Biological Activity

The presence and number of galloyl moieties are paramount to the biological activities of galloylquinic acids. A substantial body of research indicates that the galloyl group, a trihydroxylated phenyl moiety, is a key pharmacophore responsible for a wide range of biological effects, including antioxidant, anti-inflammatory, and anticancer activities.

Studies on various polyphenols have consistently demonstrated that galloylation significantly enhances their biological potency. For instance, the antioxidant activity of galloylquinic acid derivatives has been shown to increase with the number of galloyl groups attached to the quinic acid core. Research comparing mono-, di-, and tri-O-galloylquinic acids revealed a positive correlation between the degree of galloylation and the radical scavenging capacity. This suggests that the multiple phenolic hydroxyl groups on the galloyl moieties are critical for neutralizing free radicals.

The position of the galloyl groups on the quinic acid ring also influences the biological activity. While systematic studies on the positional isomers of di-O-galloylquinic acids are limited, the spatial arrangement of the galloyl moieties can affect the molecule's ability to bind to specific enzymes or receptors. The anti-inflammatory effects of catechins, for example, are significantly enhanced by the presence of a galloyl group. Galloylated catechins have shown a stronger inhibitory effect on inflammatory mediators compared to their non-galloylated counterparts, highlighting the indispensable role of the galloyl moiety in their anti-inflammatory action. mdpi.com

The table below summarizes the findings on the impact of galloylation on the biological activity of polyphenols.

Compound TypeBiological ActivityObservation
Galloylquinic AcidsAntioxidantActivity increases with the number of galloyl groups.
CatechinsAnti-inflammatoryGalloylated catechins are more potent inhibitors of inflammatory mediators.
Various PolyphenolsGeneral BioactivityThe galloyl moiety is crucial for a range of biological effects. nih.gov

Influence of Quinic Acid Core Modifications

While research specifically focused on the modification of the 3,4-di-O-galloylquinic acid core is not extensive, studies on related galloylquinic acids provide valuable insights. For example, the synthesis and biological evaluation of a methyl ester derivative of 3,4,5-tri-O-galloylquinic acid have been reported. The esterification of the carboxylic acid group on the quinic acid core can alter the molecule's polarity and its ability to interact with biological membranes and targets. Such modifications can be a strategic approach to enhance the pharmacokinetic profile of galloylquinic acids.

Furthermore, the hydroxyl groups on the quinic acid core itself can be targets for modification. Although the galloyl groups are the primary drivers of many biological activities, the free hydroxyls on the quinic acid scaffold may participate in hydrogen bonding interactions with biological targets. Their modification, for instance, through esterification or etherification, could fine-tune the binding affinity and selectivity of the compound. The synthesis of various O-feruloylquinic acid isomers demonstrates the feasibility of selectively modifying the hydroxyl groups on the quinic acid core, a strategy that could be applied to this compound to explore new SARs. researchgate.net

Comparative Analysis with Related Galloylquinic Acids and Phenolic Compounds

A study investigating the antifungal activity of galloylquinic acid derivatives from Byrsonima fagifolia provided a direct comparison between this compound and its isomer, 3,5-di-O-galloylquinic acid. embrapa.br Both compounds exhibited significant antifungal activity, suggesting that the presence of two galloyl groups is a key determinant for this biological effect. However, subtle differences in their potency could be attributed to the different positioning of the galloyl moieties, which may affect their interaction with fungal targets. The study also revealed that these di-galloylated quinic acids were more potent than quinic acid, gallic acid, and methyl gallate alone, further emphasizing the synergistic contribution of the combined structure. embrapa.br

Comparisons with other classes of polyphenols, such as galloylated catechins, also provide valuable SAR insights. For instance, both galloylquinic acids and galloylated catechins owe a significant part of their bioactivity to the galloyl moieties. A study on the anti-inflammatory properties of catechins demonstrated that epigallocatechin gallate (EGCG), which contains a galloyl group, was more effective at inhibiting inflammatory cytokines than its non-galloylated counterpart. mdpi.com This aligns with the general principle that the galloyl moiety is a potent enhancer of biological activity.

The following table presents a comparative overview of the antifungal activity of this compound and related compounds.

CompoundAntifungal Activity
This compoundSignificant
3,5-Di-O-galloylquinic acidSignificant
Quinic acidLower
Gallic acidLower
Methyl gallateLower

Computational Chemistry Approaches for SAR Prediction and Molecular Docking

Computational chemistry provides powerful tools for predicting the structure-activity relationships of molecules like this compound and for understanding their interactions with biological targets at a molecular level. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are increasingly being used in the study of natural products.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. nih.govbiointerfaceresearch.com This technique can be employed to investigate the binding modes of this compound with various protein targets, such as enzymes and receptors involved in different disease pathways. For example, docking studies could be performed to predict the interactions of this compound with the active site of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are key targets in inflammation. Such studies can reveal the specific amino acid residues that interact with the galloyl and quinic acid moieties, providing a rationale for the observed biological activity and guiding the design of more potent inhibitors. While specific molecular docking studies on this compound are not widely reported, the methodology has been successfully applied to other phytochemicals to identify their molecular targets. f1000research.comnih.govrjptonline.org

QSAR modeling is another computational approach that relates the chemical structure of a series of compounds to their biological activity. By developing mathematical models based on the physicochemical properties of a set of molecules, QSAR can be used to predict the activity of new, untested compounds. For this compound and its analogues, QSAR models could be developed to predict their antioxidant, anti-inflammatory, or anticancer activities based on descriptors such as molecular weight, lipophilicity, and electronic properties. These models can help in prioritizing the synthesis of new derivatives with potentially improved activity.

The integration of these computational approaches with experimental biological testing can accelerate the process of drug discovery and development based on the this compound scaffold.

Chemical Synthesis and Derivatization of 3,4 Di O Galloylquinic Acid

Total Synthesis Approaches for 3,4-Di-O-galloylquinic Acid

The total synthesis of this compound, a complex natural product, presents significant challenges due to the presence of multiple stereocenters and reactive hydroxyl groups. While specific literature on the total synthesis of this exact molecule is limited, general strategies for the synthesis of related galloylquinic acids can be extrapolated. These approaches typically involve the strategic protection and deprotection of the hydroxyl groups on both the quinic acid and gallic acid moieties, followed by esterification.

A common approach begins with commercially available D-(-)-quinic acid. The synthesis of related compounds, such as feruloylquinic acids, involves a multi-step process that includes the protection of the hydroxyl and carboxylic acid groups of quinic acid, followed by selective esterification with a protected ferulic acid derivative, and subsequent deprotection to yield the final product. researchgate.net A similar strategy could be envisioned for this compound, where a suitably protected quinic acid derivative is esterified with a protected gallic acid, such as tri-O-acetylgalloyl chloride.

Key challenges in the total synthesis include achieving regioselectivity during the esterification steps to ensure the galloyl groups are introduced at the C3 and C4 positions of the quinic acid core. This often requires a careful sequence of protection and deprotection steps. The stereochemistry of the quinic acid must also be preserved throughout the synthesis.

Table 1: Potential Steps in a Hypothetical Total Synthesis of this compound

StepDescriptionKey Reagents and Conditions
1 Protection of Quinic AcidProtection of the C1-carboxyl and C5-hydroxyl groups. This could involve the formation of a lactone or the use of protecting groups like benzyl or silyl ethers.
2 Selective ProtectionProtection of the C1 and C5 hydroxyl groups to leave the C3 and C4 hydroxyls available for esterification.
3 Preparation of Galloylating AgentConversion of gallic acid to a more reactive species, such as an acid chloride (e.g., tri-O-acetylgalloyl chloride), often with protection of the phenolic hydroxyls.
4 EsterificationReaction of the protected quinic acid derivative with the activated and protected gallic acid derivative to form the di-ester. This step is crucial for establishing the correct regiochemistry.
5 DeprotectionRemoval of all protecting groups from the quinic acid and gallic acid moieties to yield the final product, this compound.

Semi-synthetic Modifications and Analog Synthesis

Semi-synthetic modifications of this compound and the synthesis of its analogs are areas of interest for exploring structure-activity relationships. These modifications can involve altering the galloyl groups, the quinic acid core, or both.

One common modification is the alkylation or acylation of the free hydroxyl groups on the galloyl moieties. For instance, methylation of the phenolic hydroxyls can be achieved using reagents like dimethyl sulfate or methyl iodide. rsc.org This can influence the compound's polarity and its ability to participate in hydrogen bonding.

Another approach is to replace the galloyl groups with other phenolic acids, such as caffeic acid or ferulic acid, to create novel analogs. The synthesis of 3-, 4-, and 5-O-feruloylquinic acids has been described, starting from D-(-)-quinic acid and involving the esterification with a protected ferulic acid derivative. researchgate.net This methodology could be adapted to synthesize a wide range of analogs of this compound.

Furthermore, modifications to the quinic acid core itself can be explored. This could include epimerization of stereocenters or the introduction of new functional groups. The synthesis of various quinic acid esters has been reported, highlighting the versatility of this scaffold for creating diverse chemical entities. researchgate.net

Table 2: Examples of Potential Semi-synthetic Modifications and Analogs

Modification TypeExamplePotential Synthetic Approach
Galloyl Group Modification Methylation of phenolic hydroxylsReaction with a methylating agent (e.g., dimethyl sulfate) in the presence of a base.
Galloyl Group Replacement Synthesis of 3,4-Di-O-caffeoylquinic acidEsterification of a protected quinic acid with protected caffeic acid.
Quinic Acid Core Modification Epimerization of a hydroxyl groupOxidation of a hydroxyl group to a ketone followed by stereoselective reduction.
Esterification of Carboxyl Group Synthesis of the methyl ester of this compoundReaction with methanol (B129727) in the presence of an acid catalyst.

Green Chemistry Principles in the Synthesis of this compound and Derivatives

The application of green chemistry principles to the synthesis of this compound and its derivatives is an important consideration for developing more sustainable and environmentally friendly processes. ethernet.edu.et Key areas of focus include the use of renewable starting materials, enzymatic catalysis, and greener reaction media.

Enzymatic Synthesis: A significant advancement in the green synthesis of phenolic acid esters is the use of enzymes, such as lipases and tannases. researchgate.net These biocatalysts can offer high selectivity and operate under mild reaction conditions, reducing the need for protecting groups and harsh reagents. For example, tannase (B8822749) has been used for the synthesis of gallic acid esters. researchgate.net Lipase-catalyzed esterification of phenolic compounds has also been demonstrated to be an effective method. mdpi.com

Enzymatic transglycosylation is another green approach that can be used to synthesize glycosylated derivatives of phenolic acids. nih.govresearchgate.net This method utilizes glycoside hydrolases to transfer a sugar moiety to the phenolic acid, creating novel analogs with potentially altered properties.

Table 3: Green Chemistry Approaches in the Synthesis of Related Compounds

Green Chemistry PrincipleApplication in Phenolic Acid Ester SynthesisExample
Use of Renewable Feedstocks Quinic acid and gallic acid are naturally derived.Utilizing plant-based sources for starting materials.
Catalysis Enzymatic catalysis with lipases or tannases. researchgate.netmdpi.comLipase-catalyzed synthesis of phenolic acid esters in organic solvents. mdpi.com
Atom Economy Enzymatic reactions often have high atom economy.Direct esterification reactions that produce water as the only byproduct.
Safer Solvents and Auxiliaries Use of greener solvents like ionic liquids or supercritical fluids.Enzymatic synthesis of carbohydrate esters in solvent-free media or ionic liquids. nih.gov
Design for Energy Efficiency Reactions are often carried out at or near ambient temperature and pressure.Enzymatic reactions typically proceed at mild temperatures.

The development of green synthetic routes for this compound and its derivatives is an ongoing area of research. By incorporating principles of green chemistry, it is possible to create these complex molecules in a more sustainable and efficient manner.

Future Directions and Research Gaps in 3,4 Di O Galloylquinic Acid Studies

Elucidation of Novel Biosynthetic Enzymes and Pathways

The biosynthesis of galloylquinic acids involves the esterification of quinic acid with gallic acid, which itself is derived from the shikimate pathway. While general pathways for gallic acid formation have been proposed, the specific enzymatic steps leading to the creation of 3,4-Di-O-galloylquinic acid are not well-defined. researchgate.net Most current knowledge is based on inferred pathways from related compounds or general tannin biosynthesis.

A primary research gap is the identification and characterization of the specific acyltransferases responsible for galloyl group attachment at the 3 and 4 positions of the quinic acid core. The characterization and elucidation of enzymatic functions are fundamental for the development and heterologous biosynthesis of active natural products. nih.gov Future research should focus on isolating and characterizing these enzymes from plants known to produce this compound.

Key Research Questions:

What are the specific glucosyltransferases or acyltransferases that catalyze the sequential galloylation of quinic acid to form the 3,4-digalloyl ester?

How is the regioselectivity of these enzymes controlled to favor the 3 and 4 positions over others?

What are the kinetic properties and substrate specificities of these undiscovered enzymes?

Are there alternative or parallel biosynthetic routes in different plant species?

Progress in this area will likely require a combination of classical enzymology and modern molecular techniques, including transcriptomics to identify candidate genes and recombinant protein expression to confirm enzyme function.

Comprehensive Omics-Based Investigations (Genomics, Proteomics, Metabolomics)

To date, no comprehensive "omics" studies have been published that focus specifically on this compound. Such investigations are critical for a systems-level understanding of its production and function in plants. Multi-omics approaches can provide a holistic view of the molecular changes and regulatory networks involved. nih.gov

Genomics: Sequencing the genomes of high-yielding plant species could uncover the genes encoding the entire biosynthetic pathway. Comparative genomics could reveal the evolutionary origins and diversification of these pathways.

Proteomics: Quantitative proteomics can identify the proteins that are differentially expressed under conditions of high this compound accumulation. researchgate.net This approach can help pinpoint not only the biosynthetic enzymes but also regulatory proteins and transporters involved in its synthesis and sequestration.

Metabolomics: Advanced metabolomic profiling is needed to understand the metabolic context in which this compound is produced. mdpi.com This can identify precursor molecules, downstream products, and related metabolites that may have synergistic or antagonistic effects. mdpi.com Metabolomics also provides a powerful tool for comparing the phenolic composition across different species or under various environmental conditions. mdpi.com

Integrating these omics datasets will be essential for building predictive models of the metabolic network and for guiding metabolic engineering efforts. nih.gov

Table 1: Proposed Omics-Based Research Strategies

Omics DisciplineResearch ObjectivePotential Outcomes
Genomics Identify and sequence genes responsible for the this compound biosynthetic pathway.Discovery of novel acyltransferase genes; understanding of genomic organization and regulation.
Proteomics Characterize the proteome of high-yielding plant tissues to identify enzymes and regulatory proteins.Identification of key enzymes for heterologous expression; discovery of regulatory factors.
Metabolomics Profile the metabolome to understand precursor flow and metabolic networks.Elucidation of precursor-product relationships; identification of synergistic compounds.

Advanced Mechanistic Studies in Complex Biological Systems (Non-Human)

While some in vitro activities of this compound have been reported, a significant gap exists in understanding its mechanisms of action in complex, living organisms. Future research must move beyond simple cell-based assays to non-human in vivo models.

Model organisms such as Drosophila melanogaster (fruit fly) and Caenorhabditis elegans (nematode) offer powerful genetic tools to dissect the molecular pathways affected by this compound. For instance, studies on the related compound 3,4,5-tri-O-galloylquinic acid methyl ester in a Drosophila model have demonstrated the utility of this approach for investigating effects on crystal formation. nih.gov Similar models could be employed to study the effects of this compound on aging, stress resistance, and metabolic processes.

Mammalian models, such as rodents, will be necessary to investigate the compound's metabolism, biodistribution, and effects on physiological and pathological processes in a system more analogous to humans. These studies should focus on elucidating specific molecular targets and signaling pathways modulated by the compound.

Exploration of Synergistic Effects with Other Phytochemicals in Academic Models

Natural extracts contain a multitude of compounds, and their biological effects often result from synergistic, additive, or antagonistic interactions among these components. mdpi.com The efficacy of many phytochemicals is believed to be based on the combined action of a variety of constituents. nuevo-group.com Future academic research should systematically investigate the potential synergistic effects of this compound with other phytochemicals.

This research could involve combining this compound with other polyphenols, such as flavonoids (e.g., quercetin), other tannins, or alkaloids, and assessing their combined effects in various in vitro and in vivo models. ishs.orgresearchgate.net Isobologram analysis is a valuable tool for determining whether the effects of a combination are synergistic, additive, or antagonistic. mdpi.com Understanding these interactions is crucial, as they can enhance bioavailability, modulate drug resistance mechanisms, or protect active compounds from degradation. nuevo-group.com

Table 2: Potential Synergistic Interactions for Future Study

Compound ClassSpecific ExamplePotential Combined EffectRationale
Flavonols QuercetinEnhanced antioxidant and anti-inflammatory activityQuercetin is known to interact with numerous cellular targets and pathways. mdpi.com
Catechins Epigallocatechin gallate (EGCG)Increased anticancer or antimicrobial effectsBoth are potent polyphenols found in many plant sources.
Phenolic Acids Caffeic AcidBroad-spectrum antioxidant protectionCombination of different types of radical scavengers.
Terpenoids Carnosic AcidComplementary anti-inflammatory mechanismsTargeting different nodes in inflammatory signaling pathways. mdpi.com

Development of Novel Analytical Probes and Detection Methods

Current detection and quantification of this compound rely on standard chromatographic techniques like HPLC, often coupled with mass spectrometry. While effective, these methods can be time-consuming and require sophisticated instrumentation. A significant research gap is the development of novel, rapid, and sensitive detection methods.

Future efforts could focus on:

Molecular Probes: Designing and synthesizing fluorescent or colorimetric probes that selectively bind to this compound. This would enable real-time imaging and quantification of the compound within living cells and tissues.

Biosensors: Developing enzyme- or antibody-based biosensors for high-throughput screening of plant extracts or biological samples.

Advanced Mass Spectrometry Imaging: Utilizing techniques like MALDI imaging to map the spatial distribution of this compound within plant tissues, providing insights into its localization and transport.

These advanced analytical tools would not only facilitate quality control of natural products but also open new avenues for studying the compound's subcellular localization and dynamics.

Sustainable Production Strategies for this compound

Relying on extraction from plant sources for the supply of this compound can be inefficient and unsustainable due to variations in plant growth, geographical location, and extraction yields. A critical future direction is the development of sustainable and scalable production platforms.

Biotechnological production through metabolic engineering and synthetic biology offers a promising alternative. nih.gov This could involve:

Heterologous Expression in Microorganisms: Identifying the complete biosynthetic pathway and expressing the required enzymes in a microbial host like Escherichia coli or Saccharomyces cerevisiae. This approach has been successful for producing complex molecules like artemisinic acid. nih.gov

Plant Cell Cultures: Establishing and optimizing plant cell or tissue culture systems that produce high levels of the compound under controlled conditions.

Chemo-enzymatic Synthesis: Combining chemical synthesis of the quinic acid core with enzymatic galloylation using purified acyltransferases. This hybrid approach could offer high efficiency and specificity. The total synthesis of related compounds like 3,4,5-tri-O-galloylquinic acid methyl ester has already been achieved, providing a blueprint for such strategies. nih.gov

These strategies would ensure a consistent and environmentally friendly supply of this compound for research and potential future applications.

Q & A

Q. How is 3,4-di-O-galloylquinic acid isolated and structurally characterized from plant extracts?

  • Methodological Answer : Isolation typically involves polar solvent extraction (e.g., hydromethanolic) followed by semi-preparative HPLC. Structural elucidation relies on NMR spectroscopy (1H, 13C, HMQC, HMBC) to identify galloyl substitutions. Key signals include aromatic singlets (δ6.8–7.0 for galloyl protons) and quinic acid methine groups (δ4.2–5.6). For example, Byrsonima fagifolia leaf extract isolation used HMBC correlations to confirm the 3,4-di-O-galloyl substitution pattern .

Q. What analytical techniques are critical for distinguishing this compound from its positional isomers (e.g., 3,5- or 4,5-di-O-galloylquinic acid)?

  • Methodological Answer : Reverse-phase HPLC coupled with tandem mass spectrometry (HPLC/ESI-ITMSⁿ) differentiates isomers via fragmentation patterns. For instance, m/z 496 signals in MS analysis require comparison of retention times and relative abundances. NMR is essential for resolving substitution positions, as seen in studies where δ5.15 (H-4) and δ5.58 (H-3) shifts confirmed this compound .

Q. How is the purity of this compound quantified in plant extracts?

  • Methodological Answer : Quantitative HPLC with photodiode array (PDA) detection at 280 nm is standard. Calibration curves using authenticated standards are critical. In B. fagifolia, galloylquinic acid derivatives were quantified at >20× higher concentrations than flavonoid derivatives, validated via peak area normalization .

Advanced Research Questions

Q. What experimental strategies address contradictions in bioactivity data between crude extracts and isolated this compound?

  • Methodological Answer : Synergy studies (e.g., checkerboard assays) evaluate interactions with co-occurring compounds (e.g., quercetin derivatives). Toxicity controls (e.g., hemolytic assays on G. mellonella) ensure bioactivity is compound-specific. For example, B. fagifolia extract showed anti-cryptococcal activity (MIC 1–16 µg/mL) but required isolated galloylquinic acids to confirm potency .

Q. How does the stereochemistry of this compound influence its biological activity?

  • Methodological Answer : Chiral chromatography (e.g., using amylose-based columns) separates enantiomers. Comparative bioassays (e.g., antifungal MIC tests) on resolved stereoisomers are necessary. The (1S,3R,4R,5R) configuration, confirmed via NOESY NMR, correlates with hydrogen bonding to fungal cell targets .

Q. What computational approaches predict the pharmacokinetic properties of this compound?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions with metabolic enzymes (e.g., CYP450). ADMET predictors (SwissADME) analyze logP (-0.5), topological polar surface area (252 Ų), and hydrogen-bonding capacity (9 donors, 14 acceptors) to estimate bioavailability .

Q. How do galloyl substitution patterns affect antioxidant mechanisms in vitro?

  • Methodological Answer : Competitive assays (e.g., DPPH/ABTS radical scavenging) compare this compound with mono- or tri-substituted analogs. Electrochemical methods (cyclic voltammetry) quantify redox potentials. The 3,4-di-O-galloyl structure enhances electron donation via ortho-dihydroxy groups in galloyl moieties .

Data Analysis & Experimental Design

Q. How to resolve conflicting MS/MS data when identifying this compound in complex matrices?

  • Methodological Answer : High-resolution MS (HRMS, e.g., Q-TOF) with isotopic pattern matching (e.g., m/z 496.0853 [M-H]⁻) improves specificity. MSⁿ fragmentation (e.g., loss of gallic acid fragments, m/z 169/125) distinguishes it from co-eluting isomers. Relative abundance thresholds (e.g., >38% for m/z 496 in Caesalpinia spinosa) reduce false positives .

Q. What in vivo models are suitable for validating the gastroprotective effects of this compound?

  • Methodological Answer : Rodent ulcer models (e.g., ethanol-induced gastric lesions) with histopathology and oxidative stress markers (MDA, SOD). Dose-response studies (10–100 mg/kg) in B. fagifolia demonstrated reduced ulcer indices via COX-2 inhibition and mucus stabilization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.